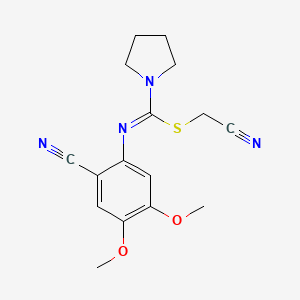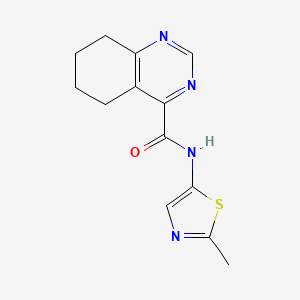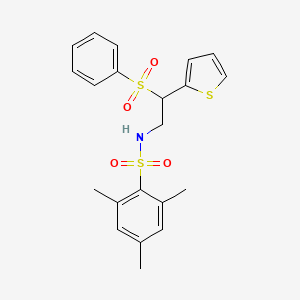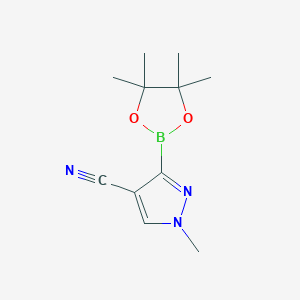![molecular formula C21H20ClN5O2 B2856632 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione CAS No. 714233-02-0](/img/no-structure.png)
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
Purine derivatives have been synthesized and evaluated for their potential pharmacological activities. For instance, derivatives with alkylamino substituents have shown significant antiarrhythmic and hypotensive activities, indicating their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004). Moreover, purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized, with some compounds exhibiting antitumor activity and vascular relaxing effects, suggesting their potential in cancer therapy (Ueda et al., 1987).
Chemical Properties and Reactions
Studies have also focused on the chemical properties and reactions of purine-6,8-diones, shedding light on their ionization, methylation reactions, and implications for further chemical synthesis (Rahat et al., 1974). This research is crucial for developing new synthetic routes and understanding the chemical behavior of purine derivatives.
Therapeutic Potential and Mechanisms
The therapeutic potential of purine derivatives has been explored, with studies on new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment. These compounds have shown high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential in treating neurological disorders (Jurczyk et al., 2004). Additionally, the exploration of 8-aminoalkyl derivatives of purine-2,6-dione has revealed compounds with promising anxiolytic and antidepressant properties, further emphasizing the relevance of purine derivatives in developing new psychiatric medications (Chłoń-Rzepa et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione' involves the reaction of 2-chlorobenzylamine with 7-[(2-methylphenyl)methyl]-3-methylxanthine in the presence of a coupling agent to form the intermediate, which is then subjected to cyclization with a suitable reagent to obtain the final product.", "Starting Materials": [ "2-chlorobenzylamine", "7-[(2-methylphenyl)methyl]-3-methylxanthine", "Coupling agent", "Cyclization reagent" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 7-[(2-methylphenyl)methyl]-3-methylxanthine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous solvent like dichloromethane or dimethylformamide (DMF) to form the intermediate.", "Step 2: The intermediate is then subjected to cyclization with a suitable reagent such as trifluoroacetic anhydride (TFAA) or acetic anhydride (Ac2O) in the presence of a catalyst like triethylamine (TEA) or pyridine to obtain the final product.", "Step 3: The final product is purified by column chromatography or recrystallization to obtain the pure compound." ] } | |
CAS RN |
714233-02-0 |
Product Name |
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Molecular Formula |
C21H20ClN5O2 |
Molecular Weight |
409.87 |
IUPAC Name |
8-[(2-chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H20ClN5O2/c1-13-7-3-4-9-15(13)12-27-17-18(26(2)21(29)25-19(17)28)24-20(27)23-11-14-8-5-6-10-16(14)22/h3-10H,11-12H2,1-2H3,(H,23,24)(H,25,28,29) |
InChI Key |
QMXDCPKXIVHILM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NCC4=CC=CC=C4Cl)N(C(=O)NC3=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)



![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)

![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2856564.png)

